

# 3-Propylpyridine CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Propylpyridine**

Cat. No.: **B1594628**

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An In-Depth Technical Guide to **3-Propylpyridine** for Advanced Research and Pharmaceutical Development

## Abstract

This technical guide provides a comprehensive overview of **3-Propylpyridine** (CAS No: 4673-31-8), a heterocyclic compound of significant interest to the chemical and pharmaceutical industries. This document moves beyond basic identification to deliver field-proven insights into its synthesis, analytical characterization, and strategic applications, particularly its role as a key intermediate and a reference standard in drug development. We will explore detailed experimental protocols, the rationale behind methodological choices, and the interpretation of analytical data, equipping researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile molecule.

## Core Compound Identification and Physicochemical Properties

**3-Propylpyridine** is an aromatic heterocyclic compound belonging to the pyridine family. Its structure, consisting of a pyridine ring substituted with a propyl group at the 3-position, imparts a unique combination of aromaticity, basicity, and lipophilicity. These characteristics make it a valuable building block in organic synthesis.[\[1\]](#)[\[2\]](#)

Below is a summary of its core identifiers and key physicochemical properties.

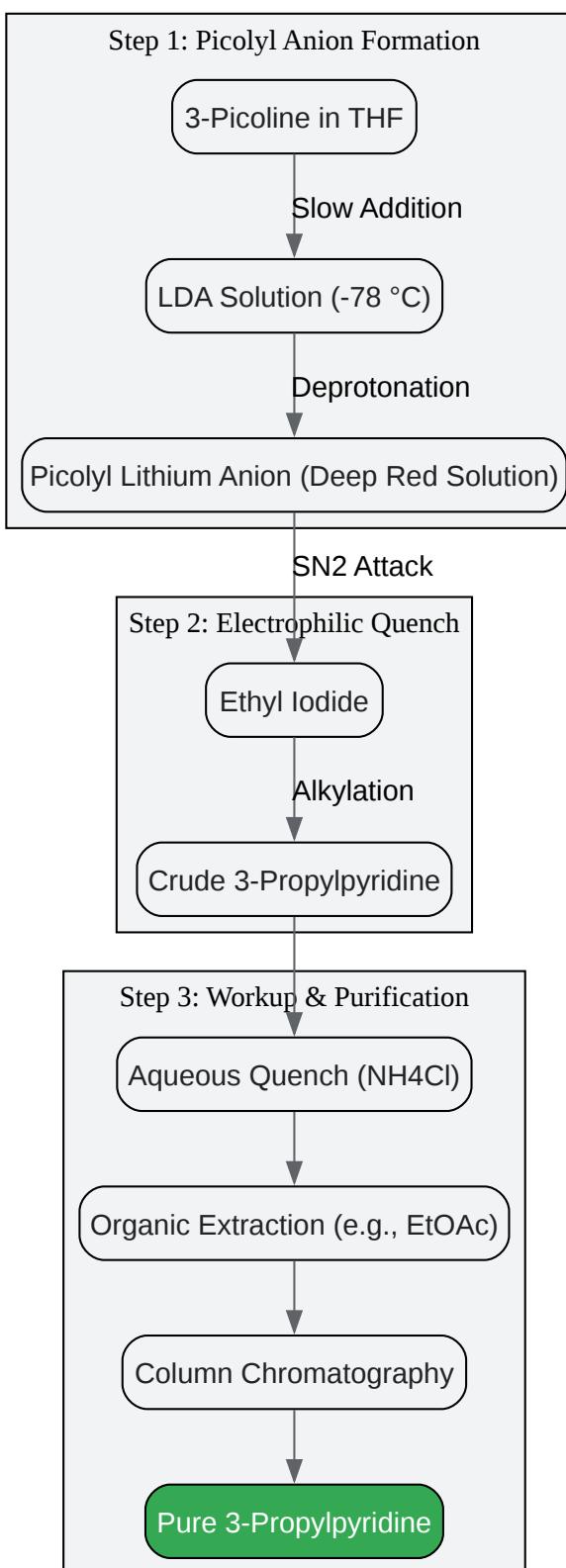
Property	Value	Source(s)
CAS Number	4673-31-8	[3]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N	[3]
Molecular Weight	121.18 g/mol	[3]
IUPAC Name	3-propylpyridine	[3]
Appearance	Colorless to yellow liquid	[4]
Boiling Point	186 °C @ 746 Torr	[5]
Density	~0.926 g/cm <sup>3</sup> @ 20 °C	[5]
pKa	5.56 ± 0.10 (Predicted)	[6]
Flash Point	64.4 °C (148 °F)	[4]

## Synthesis Pathway: Alkylation of 3-Picoline

While various methods exist for the synthesis of substituted pyridines, a common and instructive laboratory-scale approach for producing **3-propylpyridine** is the alkylation of the methyl group of 3-methylpyridine (3-picoline). This pathway is predicated on the acidic nature of the methyl protons adjacent to the electron-withdrawing pyridine ring, which can be deprotonated by a strong, non-nucleophilic base.

The rationale for this approach is twofold: the starting material, 3-picoline, is commercially available and relatively inexpensive, and the reaction mechanism provides a clear, controllable pathway to the desired product. The choice of a strong base like Lithium Diisopropylamide (LDA) is critical; its steric bulk prevents it from acting as a nucleophile and directly attacking the pyridine ring, favoring proton abstraction from the less-hindered methyl group instead.[7]

## Logical Workflow for Synthesis

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Caption: Synthesis workflow for **3-Propylpyridine** via alkylation of 3-picoline.

## Detailed Experimental Protocol

- **Reactor Setup:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with diisopropylamine in anhydrous tetrahydrofuran (THF).
- **Base Formation (LDA):** The solution is cooled to -78 °C using an acetone/dry ice bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe. The mixture is stirred for 30 minutes at this temperature to pre-form the LDA. Causality: Pre-forming the LDA ensures complete deprotonation of diisopropylamine and prevents side reactions from the more nucleophilic n-BuLi.
- **Deprotonation:** A solution of 3-picoline in anhydrous THF is added slowly to the LDA solution at -78 °C. The formation of the deep red picolyl anion indicates successful deprotonation. The reaction is stirred for 1 hour.
- **Alkylation:** Ethyl iodide is added dropwise to the anion solution. The reaction is allowed to stir at -78 °C for 2 hours, then slowly warmed to room temperature overnight. Causality: Ethyl iodide serves as the electrophilic source of the ethyl group. Maintaining a low temperature during addition minimizes side reactions and ensures controlled alkylation.
- **Quenching and Workup:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Extraction:** The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filtered. The solvent is removed under reduced pressure.
- **Purification:** The resulting crude oil is purified by flash column chromatography on silica gel to yield pure **3-propylpyridine**.

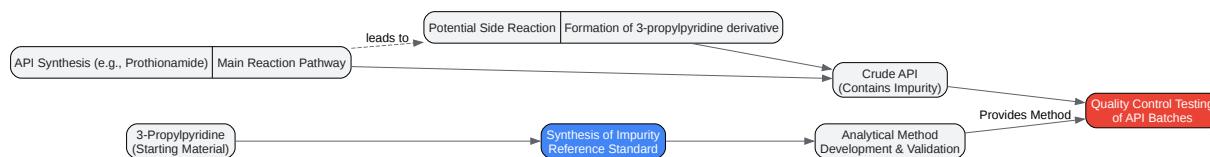
## Applications in Drug Development: A Case Study in Impurity Synthesis

In pharmaceutical development, the synthesis and characterization of potential impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final Active

Pharmaceutical Ingredient (API). Pyridine derivatives are common intermediates, and their side-products can appear as impurities in the final drug substance.[1][2]

**3-Propylpyridine** serves as a crucial precursor for the synthesis of reference standards for such impurities. A notable example is its use in preparing **3-propylpyridine-4-carbothioamide**, a potential process-related impurity in the synthesis of the anti-tuberculosis drug Prothionamide.[8] The ability to synthesize this specific impurity allows for the development of validated analytical methods to detect and quantify its presence in the API, ensuring it remains below the required safety threshold.

## Logical Role in API Quality Control



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Caption: Role of **3-propylpyridine** in synthesizing impurity standards for API quality control.

## Analytical and Spectroscopic Profile

Accurate characterization of **3-propylpyridine** is essential for its use in research and as a reference material. The following data represents a typical analytical profile.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide unambiguous structural confirmation. Based on data for closely related structures and general principles of chemical shifts for substituted pyridines, the following assignments can be predicted.[8][9][10]

Data Type	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment and Rationale
$^1\text{H}$ NMR	~8.4-8.5 (m, 2H)	H at C2 and C6 positions, deshielded by the adjacent nitrogen.
	~7.4-7.5 (m, 1H)	H at C4 position.
	~7.1-7.2 (m, 1H)	H at C5 position.
	~2.6-2.7 (t, 2H)	Methylene ( $\text{CH}_2$ ) group attached to the pyridine ring (benzylic position).
	~1.6-1.7 (sextet, 2H)	Central methylene ( $\text{CH}_2$ ) group of the propyl chain.
	~0.9-1.0 (t, 3H)	Terminal methyl ( $\text{CH}_3$ ) group of the propyl chain.
$^{13}\text{C}$ NMR	~147-150	C2 and C6 carbons.
	~135-140	C3 and C4 carbons.
	~121-124	C5 carbon.
	~30-35	Benzylidene ( $\text{CH}_2$ ) carbon.
	~22-25	Central $\text{CH}_2$ carbon.
	~13-15	Terminal $\text{CH}_3$ carbon.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which provides further structural evidence.[\[11\]](#)

m/z Value	Interpretation	Source(s)
121	Molecular Ion $[M]^+$ ; corresponds to the molecular weight.	[3]
92	Base Peak $[M-29]^+$ ; loss of an ethyl radical ( $\bullet C_2H_5$ ) via benzylic cleavage, forming a stable pyridyl-methyl cation. This is the most abundant fragment.	[3]
65	Fragmentation of the pyridine ring itself, a common pattern for pyridine derivatives.	[3]

## Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.[12][13]

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic (Pyridine Ring)
3000-2850	C-H Stretch	Aliphatic (Propyl Chain)
1600-1585, 1500-1400	C=C and C=N Stretch	Aromatic Ring Vibrations
1470-1450	C-H Bend	Aliphatic ( $\text{CH}_2$ Scissoring)
900-675	C-H Bend	Aromatic "Out-of-Plane" (OOP) Bending

## Safety and Handling

As a chemical intermediate, proper handling of **3-propylpyridine** is imperative.

- Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and strong oxidizing agents.[4][6]

## Conclusion

**3-Propylpyridine** is more than a simple chemical; it is a versatile tool for innovation in both academic and industrial settings. Its well-defined synthesis routes and predictable chemical behavior make it an ideal intermediate for constructing more complex molecular architectures. For professionals in drug development, its role extends to the critical task of impurity profiling and reference standard synthesis, directly impacting the safety and quality of therapeutic agents. This guide has provided the foundational knowledge, from synthesis to application, to empower scientists to leverage the full potential of **3-propylpyridine** in their work.

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- To cite this document: BenchChem. [3-Propylpyridine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594628#3-propylpyridine-cas-number-and-molecular-weight>]

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)